2,4-diamino-4-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)butanoic acid
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Overview
Description
2,4-diamino-4-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)butanoic acid is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a benzo[b][1,4]dioxepin ring system, which is a seven-membered ring fused with a benzene ring and containing two oxygen atoms The presence of amino groups and a butanoic acid moiety further adds to its chemical diversity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diamino-4-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)butanoic acid typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine with suitable aldehydes or ketones, followed by further functionalization to introduce the amino and butanoic acid groups . The reaction conditions often require the use of catalysts such as DABCO (1,4-diazabicyclo[2.2.2]octane) and bases like potassium carbonate (K2CO3) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,4-diamino-4-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2,4-diamino-4-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)butanoic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Organic Synthesis: It serves as a versatile building block for synthesizing more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound’s properties can be exploited in the development of novel materials with specific electronic, optical, or mechanical characteristics.
Biological Studies: Its biological activity can be studied to understand its interactions with various biomolecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2,4-diamino-4-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by occupying the active site or altering the enzyme’s conformation . The pathways involved in its mechanism of action can include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile
- 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4,5,6,7-tetrahydro-2H-isoindoline-1,3-dione
- 2-(3,4-Dihydro-3-oxo-2H-benzo[b][1,4]thiazin-2-yl)-N
Uniqueness
What sets 2,4-diamino-4-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)butanoic acid apart from similar compounds is its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its uniqueness.
Properties
Molecular Formula |
C13H18N2O4 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2,4-diamino-4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanoic acid |
InChI |
InChI=1S/C13H18N2O4/c14-9(7-10(15)13(16)17)8-2-3-11-12(6-8)19-5-1-4-18-11/h2-3,6,9-10H,1,4-5,7,14-15H2,(H,16,17) |
InChI Key |
YGAXMRXTCDDBSP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(CC(C(=O)O)N)N)OC1 |
Origin of Product |
United States |
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